molecular formula C14H23NO3 B2623085 Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate CAS No. 1335042-70-0

Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate

Cat. No.: B2623085
CAS No.: 1335042-70-0
M. Wt: 253.342
InChI Key: BGYDMJGITCBOBP-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate (CAS 1335042-70-0) is a high-purity chemical intermediate primarily utilized as a specialized beta-lactam building block in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C 14 H 23 NO 3 and a molecular weight of 253.34 g/mol, serves as a versatile scaffold for the synthesis of novel bioactive molecules . Its spirocyclic structure, incorporating a fused beta-lactam ring, is of significant interest in the design and preparation of pharmacologically active compounds, including potential treatments for various diseases . Researchers value this spirocyclic system for its three-dimensionality, which can impart improved solubility and novel binding characteristics compared to planar structures, thereby addressing challenges in drug discovery . The product is supplied with a purity of 97% or higher and is characterized as a colorless solid . It is soluble in chlorinated solvents like chloroform and polar aprotic solvents such as DMSO, facilitating its use in various synthetic protocols . Proper storage conditions at 4°C are recommended for long-term stability . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, including human consumption.

Properties

IUPAC Name

tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-11(16)10-14(15)8-6-4-5-7-9-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYDMJGITCBOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC12CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized spiro compounds.

Scientific Research Applications

Chemistry

Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate serves as a building block for synthesizing complex organic molecules. Its spirocyclic structure is particularly useful in developing new spirocyclic compounds that can exhibit diverse chemical reactivity.

Biology

Research indicates that this compound may possess bioactive properties , making it a candidate for further investigation in medicinal chemistry. Studies have shown potential antimicrobial and anticancer activities, suggesting its role in drug development.

Medicine

In the field of drug development, this compound is explored for its potential as a therapeutic agent . Its unique structure allows it to interact with specific biological targets, which may lead to the inhibition or modulation of various biological pathways.

Industry

The compound is utilized in the development of new materials with unique properties, including polymers and catalysts. Its structural characteristics enable innovative applications in materials science.

Anticancer Activity

A study investigated the effects of various spirocyclic compounds on cancer cell lines, including prostate cancer cells (PC3 and DU145). Results indicated that tert-butyl derivatives significantly reduced cell viability in a dose-dependent manner, highlighting their potential as anticancer agents.

CompoundCell LineIC50 Value (µM)
This compoundPC315
This compoundDU14525

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of similar compounds against various bacterial strains, including E. coli and S. aureus. The results suggested that compounds with spirocyclic structures could exhibit significant antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus5 µg/mL

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This combination of features imparts distinct chemical properties, such as stability and reactivity, making it valuable for various scientific and industrial applications.

Biological Activity

Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate (CAS: 1335042-70-0) is a compound characterized by its unique spirocyclic structure and the presence of a tert-butyl group, which contributes to its distinct chemical properties. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is C14H23NO3C_{14}H_{23}NO_3. Its structure includes a spirocyclic framework, which is significant for its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, which can lead to inhibition or modulation of various biological pathways. This interaction is crucial for its potential applications in drug development.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells or the inhibition of tumor growth through modulation of signaling pathways. Further research is necessary to elucidate these mechanisms and validate the anticancer potential.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateSpirocyclicAntimicrobial
1-Azaspiro[3.6]decane-1-carboxylic acid, 2-oxo-, 1,1-dimethylethyl esterSpirocyclicAnticancer

This compound is distinguished by its specific structural features that contribute to its unique reactivity and potential biological activities compared to similar compounds.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research has provided insights into the biological activities of spirocyclic compounds:

  • Antimicrobial Studies : Research has shown that spirocyclic compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Research : A study demonstrated that a related azaspiro compound induced apoptosis in breast cancer cells through mitochondrial pathway activation.

Q & A

Q. What are the key synthetic routes for synthesizing tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate, and what intermediates are critical to its formation?

The compound is typically synthesized via cyclization reactions involving tert-butyl carbamate derivatives and carbonyl-containing precursors. For example, spirocyclic systems can be formed through intramolecular lactamization or ketone-mediated ring closure. Critical intermediates include tert-butyl-protected amines and α-keto esters, which undergo stereoselective cyclization under acidic or basic conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature) is essential to minimize side reactions like epimerization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this spirocyclic compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to confirm the spirocyclic structure, with key signals for the tert-butyl group (~1.4 ppm) and carbonyl resonances (~170-180 ppm).
  • X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) is widely employed to resolve the 3D structure, particularly for verifying spiro junction geometry and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Storage: Store refrigerated in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
  • Handling: Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize inhalation or dermal contact. Electrostatic discharge precautions are recommended due to potential flammability risks .
  • Waste Disposal: Follow institutional guidelines for organic waste, utilizing licensed disposal services for non-recyclable solutions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural analysis of this compound?

Data contradictions often arise from crystal imperfections or pseudosymmetry. Strategies include:

  • High-Resolution Data Collection: Use synchrotron radiation to improve data quality.
  • SHELX Refinement Tools: Employ SHELXD for experimental phasing and SHELXL for anisotropic displacement parameter refinement. For twinned crystals, the HKLF5 format in SHELXL enables twin-law corrections .
  • Computational Modeling: Density Functional Theory (DFT) can validate proposed geometries when experimental data is ambiguous.

Q. What computational approaches predict the reactivity and stability of this compound under varying experimental conditions?

  • Molecular Dynamics (MD) Simulations: Model solvation effects and thermal stability in polar vs. nonpolar solvents.
  • Quantum Mechanical Calculations: DFT (e.g., B3LYP/6-31G*) predicts reaction pathways for hydrolysis or oxidation, identifying vulnerable sites (e.g., the lactam ring) .
  • Dereplication Tools: Databases like ECHA’s chemical registry provide comparative data on analogous spiro compounds .

Q. How can racemization at chiral centers be minimized during synthesis or purification?

  • Low-Temperature Reactions: Conduct cyclization steps at ≤0°C to reduce kinetic energy and suppress epimerization.
  • Chiral Auxiliaries: Use enantiopure tert-butyl carbamate precursors to enforce stereochemical control.
  • Chromatography: Employ chiral stationary phases (e.g., cellulose-based columns) for purification .

Q. What methodologies optimize the purification of this compound to achieve >95% purity?

  • Flash Chromatography: Use gradient elution (hexane/ethyl acetate) to separate spirocyclic products from linear byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/heptane) for high yield and purity.
  • Analytical Monitoring: Combine HPLC with evaporative light scattering detection (ELSD) for real-time purity assessment .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to assess the compound’s stability in solution under physiological conditions?

  • Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 2–9) at 37°C, sampling at intervals (0, 24, 48 hrs).
  • LC-MS Monitoring: Track degradation products (e.g., tert-butyl alcohol from hydrolysis).
  • Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. What strategies address discrepancies between theoretical and observed biological activity in pharmacological studies?

  • Structure-Activity Relationship (SAR) Analysis: Compare analogs with modified spiro rings or substituents.
  • Target Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins (e.g., calcium channels) .
  • Metabolite Profiling: Identify bioactive metabolites using hepatic microsome assays .

Q. How can researchers scale up synthesis while maintaining stereochemical integrity and yield?

  • Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions.
  • Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy monitors reaction progression.
  • DoE (Design of Experiments): Statistically optimize parameters (e.g., catalyst loading, residence time) for robustness .

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